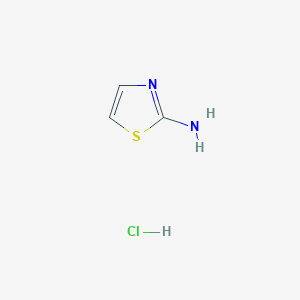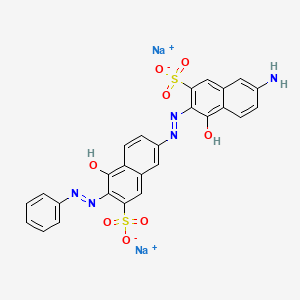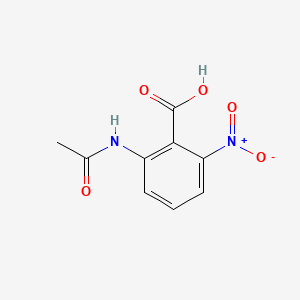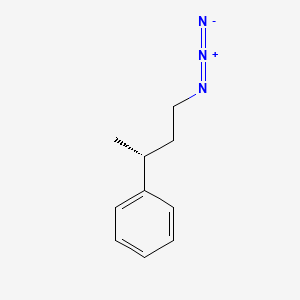![molecular formula C10H12ClN5O2S B1265913 4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride CAS No. 22199-93-5](/img/structure/B1265913.png)
4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride
Descripción general
Descripción
4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C10H12ClN5O2S and its molecular weight is 301.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 683526. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride has shown promise in antimicrobial applications. A study by Othman et al. (2019) demonstrated the compound's effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. This highlights its potential in treating infections caused by these microorganisms (Othman, Al-Masoudi, Hama, & Hussain, 2019).
Crystal Structure Analysis
The compound's crystal structure and interactions have been a focus of research, providing insights into its chemical behavior. Balasubramani, Muthiah, and Lynch (2007) explored the crystal structures of related compounds, revealing significant details about their molecular interactions (Balasubramani, Muthiah, & Lynch, 2007).
Antitumor Activity
Research has also explored the antitumor potential of this compound. Hafez, Alsalamah, and El-Gazzar (2017) synthesized derivatives that showed high activity against various cancer cell lines, suggesting its potential in cancer therapy (Hafez, Alsalamah, & El-Gazzar, 2017).
Synthesis and Complexation
Research by Orie, Duru, and Ngochindo (2021) focused on the synthesis and complexation of related compounds with metal ions. This research is pivotal for understanding how these compounds can be utilized in various pharmaceutical and industrial applications (Orie, Duru, & Ngochindo, 2021).
Sulfonamide Derivatives in Drug Design
Huang, Lin, and Huang (2002) conducted research on sulfonamide derivatives, aiming to develop antitumor agents with low toxicity. This study highlights the versatility of such compounds in medicinal chemistry (Huang, Lin, & Huang, 2002).
Clinical Applications
Long and Bliss (1937) discussed the clinical observations of para-amino-benzene-sulfonamide derivatives, providing early insights into the therapeutic applications of these compounds (Long & Bliss, 1937).
Mecanismo De Acción
Target of Action
The primary target of 4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA growth and cell division .
Mode of Action
The compound interacts with its target by inhibiting and replacing para-aminobenzoic acid (PABA) in the enzyme dihydropteroate synthetase . This interaction disrupts the normal function of the enzyme, leading to the inhibition of the formation of dihydrofolate and tetrahydrofolate .
Biochemical Pathways
The inhibition of dihydropteroate synthetase affects the folate synthesis pathway . This disruption leads to a decrease in the production of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA growth and cell division . The downstream effect is the inhibition of bacterial growth and replication .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and replication . By disrupting the folate synthesis pathway, the compound prevents the bacteria from producing essential components for DNA synthesis and cell division .
Análisis Bioquímico
Biochemical Properties
4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase isozymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition is valuable in the treatment of conditions like glaucoma . This compound interacts with carbonic anhydrase II and IV isozymes, exhibiting strong inhibitory effects. The nature of these interactions involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, thereby blocking its activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of carbonic anhydrase affects the regulation of pH within cells, impacting processes such as cell proliferation and apoptosis . Additionally, this compound has been shown to lower intraocular pressure in normotensive and hypertensive rabbits, demonstrating its potential therapeutic effects in ocular conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The sulfonamide group binds to the zinc ion in the active site of carbonic anhydrase, preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition leads to a decrease in bicarbonate and proton production, which in turn affects various physiological processes. The compound’s structure allows it to fit precisely into the enzyme’s active site, ensuring effective inhibition.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that its inhibitory effects on carbonic anhydrase can persist, but the compound may undergo gradual degradation, leading to a decrease in efficacy . In vitro and in vivo studies have highlighted the importance of maintaining optimal storage conditions to preserve its stability and activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and metabolic imbalances have been observed . These findings underscore the importance of dosage optimization to achieve therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to the regulation of pH and ion balance within cells. It interacts with enzymes such as carbonic anhydrase, influencing the production of bicarbonate and protons . These interactions affect metabolic flux and the levels of various metabolites, contributing to the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its solubility and interaction with specific transporters. The compound is distributed throughout the body, with a particular affinity for tissues with high carbonic anhydrase activity, such as the kidneys and eyes . Its distribution is influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
Within cells, this compound is localized primarily in the cytoplasm and mitochondria, where carbonic anhydrase isozymes are abundant . The compound’s activity is modulated by its subcellular localization, with its inhibitory effects being most pronounced in compartments with high enzyme concentrations. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments.
Propiedades
IUPAC Name |
4-[(2-aminopyrimidin-4-yl)amino]benzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2S.ClH/c11-10-13-6-5-9(15-10)14-7-1-3-8(4-2-7)18(12,16)17;/h1-6H,(H2,12,16,17)(H3,11,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQQWYVKGSZKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC=C2)N)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22199-93-5 | |
| Record name | 4-(2-Amino-4-pyrimidylamino)benzenesulfonamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022199935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N4-(2-Amino-4-pyrimidinyl)sulfanilamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-AMINO-4-PYRIMIDYLAMINO)BENZENESULFONAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V6OFB7KKZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)





